molecular formula C7H12O B1618052 Bicyclo[2.2.1]heptan-7-ol CAS No. 2566-48-5

Bicyclo[2.2.1]heptan-7-ol

Cat. No. B1618052
CAS RN: 2566-48-5
M. Wt: 112.17 g/mol
InChI Key: QSOLQDIOEJREPU-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-7-ol is a cyclic alcohol that has been the subject of scientific research for its potential applications in various fields. This compound is also known as norcarane-2-methanol and is a bicyclic molecule with a seven-membered ring.2.1]heptan-7-ol.

properties

IUPAC Name

bicyclo[2.2.1]heptan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-7-5-1-2-6(7)4-3-5/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOLQDIOEJREPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180362
Record name Bicyclo(2.2.1)heptan-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]heptan-7-ol

CAS RN

2566-48-5
Record name Bicyclo(2.2.1)heptan-7-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.2.1)heptan-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Bicyclo[2.2.1]heptan-7-ol

Q & A

Q1: How does the stereochemistry of 7-Norbornanol precursors influence reaction outcomes?

A: Research indicates that the stereochemistry of substituents on the norbornane ring system significantly impacts the reaction pathway and product distribution. For instance, the dediazoniation of bicyclo[3.2.0]heptane- endo - and - exo -3-diazonium ions yields varying amounts of 7-norbornanol. This difference arises from the preferential migration of specific carbon bonds during the rearrangement process, influenced by the spatial orientation of the diazonium group []. Similarly, the reduction of 5,6-dimethylidene- exo -2,3-epoxynorbornane with different metal hydrides leads to distinct product ratios of 7-substituted norbornane derivatives, highlighting the importance of reagent choice and steric factors in controlling regioselectivity [, ].

Q2: How do reaction conditions impact the yield of 7-Norbornanone from 7-Norbornanol?

A: The oxidation of 7-Norbornanol to 7-Norbornanone using chromic acid provides a compelling example of how reaction conditions can drastically alter yields. Studies show that conducting the oxidation in acetone significantly increases the yield of 7-Norbornanone compared to using acetic acid []. Furthermore, co-oxidation with oxalic acid almost completely suppresses C-C bond cleavage, a competing side reaction, resulting in near-quantitative yields of the desired ketone []. This highlights the importance of carefully selecting solvents and additives to optimize reaction outcomes.

Q3: What insights have deuterium labeling studies provided into the rearrangement mechanisms of 7-Norbornyl cations?

A: Deuterium labeling has proven invaluable in elucidating the intricate rearrangements of 7-norbornyl cations. For example, studies using deuterated precursors demonstrated that the formation of 7-Norbornanol from bicyclo[3.2.0]heptane diazonium ions proceeds through sequential 1,2-alkyl and 2,3-hydride shifts []. This finding helped rule out the involvement of a protonated spirocyclopentane intermediate. Similarly, deuterium labeling studies on 1,2-dimethylbicyclo[3.2.0]hept-2-yl cations confirmed the absence of degenerate C-5 shifts during the formation of 1,7-dimethyl-7-Norbornanol []. These examples underscore the power of isotopic labeling in deciphering complex reaction mechanisms.

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